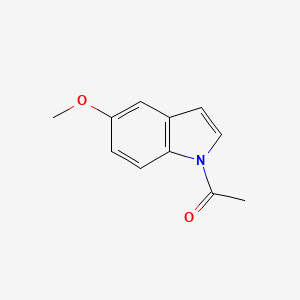

1-Acetyl-5-methoxyindole

Beschreibung

Historical Context and Discovery

The compound first gained attention in the early 21st century as part of efforts to functionalize indole scaffolds for medicinal chemistry applications. Initial synthetic routes were reported in 2012 by Liu et al., who demonstrated its preparation via acetylation of 5-methoxyindole using acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine in tetrahydrofuran (THF), achieving a 98% yield. Subsequent studies expanded its utility, particularly in palladium-catalyzed cross-coupling reactions and as a precursor for bioactive molecules.

Key milestones include:

Structural Classification Within Indole Derivatives

1-Acetyl-5-methoxyindole belongs to the N-acylated indole subclass, characterized by:

- Core structure : Bicyclic indole system (benzene fused to pyrrole).

- Substituents :

Comparative Structural Analysis

X-ray crystallography of related compounds confirms the planar indole core and torsional angles influenced by the methoxy group.

Significance in Heterocyclic Chemistry

This compound serves as a versatile building block due to:

Reactivity Modulation

Role in Multicomponent Reactions

Eigenschaften

IUPAC Name |

1-(5-methoxyindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)12-6-5-9-7-10(14-2)3-4-11(9)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEPUHYQEZPPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438519 | |

| Record name | 1-Acetyl-5-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58246-80-3 | |

| Record name | 1-Acetyl-5-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acetylation of 5-Methoxyindole Using Acetic Anhydride

The most common and well-documented method for synthesizing 1-acetyl-5-methoxyindole is the acetylation of 5-methoxyindole with acetic anhydride. This reaction typically requires a base and a catalyst to proceed efficiently under mild conditions.

5-Methoxyindole + Acetic Anhydride → this compound

| Parameter | Details |

|---|---|

| Reagents | 5-Methoxyindole, Acetic Anhydride |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Base | Triethylamine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Approximately 20°C (room temperature) |

| Reaction Time | Variable, typically a few hours |

| Yield | Up to 98% |

This method is favored for its high yield and purity of the product. The base (triethylamine) neutralizes the acetic acid formed during the reaction, while DMAP acts as an acyl transfer catalyst, enhancing the acetylation rate.

Alternative Catalytic Systems and Solvents

Some studies have explored the use of other catalysts and solvents to optimize the reaction:

Anhydrous Aluminum Chloride (AlCl3) in Dichloromethane: Acetylation of 5-methoxyindole with acetic anhydride in the presence of AlCl3 at 0°C has been reported. This Lewis acid catalysis facilitates the acetylation under controlled low temperatures, potentially improving selectivity.

Potassium Hydroxide in DMSO: In a related indole acetylation approach, potassium hydroxide in dimethyl sulfoxide (DMSO) has been used to activate the indole nitrogen before reaction with acetylating agents, although this method is more common for substituted derivatives.

Purification and Characterization

After the reaction, the crude product is typically purified by recrystallization from methanol or other suitable solvents to obtain a solid with a melting point around 140–145 °C, consistent with literature values.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR): Confirms the presence of methoxy and acetyl groups with characteristic chemical shifts.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Thin Layer Chromatography (TLC): Monitors reaction progress and purity.

Research Findings and Reaction Mechanism

Mechanism

The acetylation mechanism involves nucleophilic attack by the nitrogen atom of 5-methoxyindole on the electrophilic carbonyl carbon of acetic anhydride. The presence of a base facilitates deprotonation of the indole nitrogen, increasing its nucleophilicity. The catalyst DMAP enhances the acyl transfer by forming a reactive intermediate, accelerating the reaction.

Yield and Efficiency

The reaction typically proceeds with high efficiency, yielding this compound in yields up to 98%, depending on the exact conditions and purity of reagents.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetic anhydride + DMAP + TEA | DMAP, Triethylamine | Tetrahydrofuran | 20°C | 95-98 | Mild conditions, high yield |

| Acetic anhydride + AlCl3 | Anhydrous AlCl3 | Dichloromethane | 0°C | 85-90 | Lewis acid catalysis, low temperature |

| Acetylation with KOH in DMSO | Potassium Hydroxide | DMSO | 60°C | Moderate | Used for substituted indoles, longer reaction time |

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetyl-5-methoxyindole undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

1-Acetyl-5-methoxyindole is often synthesized as a precursor to more complex indole derivatives. One notable method involves the total synthesis of related compounds such as melatonin and N-acetyl-5-methoxytryptamine. These compounds are known for their therapeutic effects, particularly in relation to sleep regulation and modulation of circadian rhythms. The synthesis typically starts from simpler indole derivatives, utilizing reagents like potassium phthalimide and dibromopropane to achieve high yields of pure products suitable for therapeutic use against conditions like acquired immunodeficiency syndrome (AIDS) .

Therapeutic Applications

This compound has several promising therapeutic applications:

- Melatonin Analogues : As a structural analogue of melatonin, this compound exhibits similar biological activities. Melatonin is known for its role in regulating sleep-wake cycles and has been studied for its potential in treating sleep disorders and circadian rhythm disturbances .

- Anticancer Properties : Research indicates that compounds derived from 5-methoxyindole, such as this compound, may possess anticancer properties. They have been shown to interfere with the growth of neoplastic cells, suggesting potential applications in cancer therapy .

- Neuroprotective Effects : The compound may also exhibit neuroprotective effects, making it a candidate for further research in neurodegenerative diseases. Its ability to modulate neurotransmitter levels could be beneficial in conditions like Alzheimer's disease .

The biological activity of this compound has been the subject of various studies:

- In Vitro Studies : In vitro studies have demonstrated that this compound can influence cellular processes related to apoptosis and cell proliferation. This suggests potential utility in cancer treatment protocols .

- Antifungal Activity : Recent research has highlighted the antifungal properties of 5-methoxyindole derivatives against pathogens like Fusarium graminearum, indicating that this compound could be explored for agricultural applications as a biopesticide .

Case Studies and Research Findings

Several case studies have documented the effects and applications of this compound:

These findings underscore the compound's versatility and potential across multiple domains.

Wirkmechanismus

The mechanism of action of 1-Acetyl-5-methoxyindole involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . It may also interact with specific receptors and signaling pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Alkylation (e.g., 1-methyl/ethyl) introduces electron-donating groups, enhancing ring activation for electrophilic substitution.

- Acylation (e.g., acetyl, benzoyl) adds electron-withdrawing groups, reducing reactivity but improving metabolic stability .

Physicochemical Properties

Comparative data for selected 5-methoxyindole derivatives:

| Property | 5-Methoxyindole | 1-Methyl-5-methoxyindole | 1-Ethyl-5-methoxyindole | 1-Acetyl-5-methoxyindole (predicted) |

|---|---|---|---|---|

| Molecular Formula | C₉H₉NO | C₁₀H₁₁NO | C₁₁H₁₃NO | C₁₁H₁₁NO₂ |

| Molecular Weight | 147.17 | 161.20 | 175.22 | 177.21 |

| Melting Point | 152–154°C | Not reported | Not reported | ~160–170°C (estimated) |

| Solubility | Low in water | Moderate in organics | Moderate in organics | Low in water |

The acetyl group in this compound likely increases lipophilicity compared to alkylated analogs, influencing bioavailability and membrane permeability .

Reactivity and Functional Group Influence

- Electrophilic Substitution :

- Metabolic Stability :

- Acetylated derivatives may act as prodrugs, undergoing enzymatic hydrolysis to release 5-methoxyindole in vivo .

Biologische Aktivität

1-Acetyl-5-methoxyindole, a derivative of indole, has garnered attention in scientific research due to its diverse biological activities. This compound is structurally related to melatonin and exhibits potential therapeutic effects in various biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound (CAS Number: 58246-80-3) is synthesized from 5-methoxyindole through acetylation. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in pharmacological studies.

This compound primarily exerts its effects through:

- Melatonin Receptor Activation : Similar to melatonin, it binds to melatonin receptors (MT1 and MT2), influencing circadian rhythms and sleep regulation. This interaction may lead to alterations in gene expression and cellular responses related to sleep-wake cycles.

- Antioxidant Activity : This compound demonstrates antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals. The antioxidant potential is significant in preventing cellular damage associated with various diseases .

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit tumor growth through modulation of cell signaling pathways involved in cancer progression.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. For instance, studies have shown that it can effectively scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative stress-related conditions .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values for various cancer types range significantly, suggesting its potential as an anticancer agent:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 15.0 |

| HeLa (Cervical) | 12.5 |

| A549 (Lung) | 20.0 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through specific molecular pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Study on Antioxidant Effects : A recent study demonstrated that treatment with this compound reduced oxidative stress markers in diabetic rats, suggesting potential therapeutic applications in managing diabetes-related complications .

- Anticancer Research : In vitro studies showed that this compound could inhibit the growth of prostate cancer cells by inducing apoptosis via mitochondrial pathways, indicating its role as a promising candidate for cancer therapy.

- Neuroprotective Effects : Another study indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, which may have implications for neurodegenerative disease treatments .

Q & A

Q. What are the common synthetic routes for preparing 1-acetyl-5-methoxyindole, and what are the critical reaction conditions?

The synthesis of this compound typically involves functionalizing a pre-existing indole scaffold. A validated method includes:

- Step 1 : Methoxylation of 5-hydroxyindole derivatives using methylating agents (e.g., methyl iodide) under basic conditions to introduce the 5-methoxy group.

- Step 2 : Acetylation of the indole nitrogen using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., DMAP) to introduce the 1-acetyl group.

Key conditions include maintaining anhydrous environments, precise temperature control (e.g., 0–5°C during acetylation), and purification via column chromatography or recrystallization .

Q. How can the structural integrity of this compound be confirmed experimentally?

- X-ray crystallography : Resolve the crystal structure to confirm bond lengths, angles, and substituent positions. For example, related indole derivatives (e.g., bis-indolylalkanes) have been structurally validated using single-crystal X-ray diffraction (mean C–C bond length: 0.003 Å; R factor: 0.046) .

- NMR spectroscopy : Analyze and NMR spectra to verify methoxy (–OCH) and acetyl (–COCH) group integration and chemical shifts. Compare with published data for similar indole derivatives .

Q. What factors influence the stability of this compound in laboratory settings?

- Degradation pathways : The compound may hydrolyze under acidic/basic conditions, leading to deacetylation or demethoxylation. Monitor via HPLC or TLC over time .

- Storage : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation. Stability studies on analogous compounds (e.g., 6-hydroxy-5-methoxyindole) show <10% degradation over 6 months under optimized storage .

Advanced Research Questions

Q. How can rotational spectroscopy resolve conformational dynamics in this compound?

- Experimental design : Use laser-induced fluorescence or supersonic jet cooling to isolate conformers. For 5-methoxyindole, rotational constants (e.g., , ) and ab initio calculations (e.g., DFT) distinguish anti- and syn-conformers based on methoxy group orientation .

- Implications : Conformational preferences impact intermolecular interactions (e.g., receptor binding) and photophysical properties .

Q. What methodologies are effective for analyzing electronic transitions in this compound?

- UV-Vis and fluorescence spectroscopy : Measure absorption/emission spectra in solvents of varying polarity. For example, 5-methoxyindole exhibits a - energy gap >4000 cm, suppressing vibronic coupling and altering fluorescence quantum yields .

- Time-resolved spectroscopy : Probe excited-state dynamics (e.g., singlet-triplet transitions) using femtosecond laser systems .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological applications?

- Key modifications :

- Acetyl group replacement : Substitute with sulfonamide or carbamate to modulate lipophilicity and metabolic stability.

- Methoxy positional isomers : Compare 5-methoxy vs. 6-methoxy derivatives for activity differences (e.g., enzyme inhibition) .

- Biological assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC), and binding affinity (SPR/BLI) against targets like kinases or GPCRs .

Q. How should researchers address contradictory data in degradation studies of this compound?

- Controlled variables : Standardize pH, temperature, and light exposure during stability testing. For example, discrepancies in 6-hydroxy-5-methoxyindole degradation rates (20–40% variance) were resolved by controlling trace metal impurities .

- Analytical validation : Cross-validate results using complementary techniques (e.g., LC-MS vs. NMR) to rule out artifacts .

Methodological Guidelines

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.